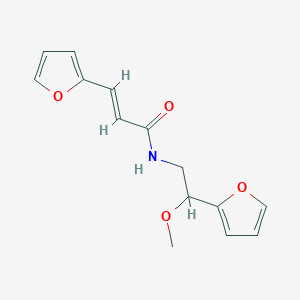

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-17-13(12-5-3-9-19-12)10-15-14(16)7-6-11-4-2-8-18-11/h2-9,13H,10H2,1H3,(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZQRQVJJQEEDG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

Molecular Formula : C18H20N2O4

Molecular Weight : 328.36 g/mol

IUPAC Name : this compound

The compound features two furan rings and a methoxyethyl side chain, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The furan moiety may interact with specific enzymes, potentially inhibiting their activity. This is common in compounds with similar structures, where the furan ring acts as a reactive center.

- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptor activity, particularly those involved in inflammatory and cancer pathways.

- Antioxidant Activity : Compounds containing furan rings are often associated with antioxidant properties, which could play a role in reducing oxidative stress in biological systems.

Anticancer Properties

Research indicates that acrylamide derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various pathways:

- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.

Antimicrobial Activity

Compounds with furan structures have demonstrated antimicrobial properties against a range of pathogens. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies:

- Cytokine Modulation : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Inhibition of NF-kB Pathway : Interference with the NF-kB signaling pathway, which plays a crucial role in inflammation.

Case Studies

-

Anticancer Activity Assessment

- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM depending on the cell line.

-

Antimicrobial Testing

- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) below 50 µg/mL.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(2-Chlorophenyl)acrylamide | Acrylamide backbone, chlorophenyl group | Anticancer | Lacks furan ring |

| 3-Furanyl-acrylamide | Furan ring, acrylamide | Antimicrobial | No chlorinated substituent |

| 4-Methoxy-N-benzoyl-acrylamide | Benzoyl group | Moderate cytotoxicity | Absence of furan |

This table illustrates how the presence of multiple furan rings and methoxy groups may enhance the biological activity compared to other acrylamide derivatives.

Comparison with Similar Compounds

Structural Analogs and Their Targets

The table below compares the target compound with key structural analogs, emphasizing substituent variations and associated biological activities:

Structure-Activity Relationship (SAR) Insights

Furan vs. Thiophene Substitution :

- Replacing furan with thiophene (e.g., DM497 vs. DM490) alters electronic properties and steric bulk, enhancing CaV2.2 channel inhibition (DM497: IC50 0.82–8.95 µM) compared to α7-nAChR modulation (DM490: EC20 ~10 µM) .

- Furan-containing analogs like (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide show stronger helicase inhibition (ATPase IC50 2.09 µM) than thiophene derivatives, likely due to optimized π-stacking with viral enzymes .

N-Substituent Effects :

- Sulfamoylphenyl Group : Enhances helicase binding via hydrogen bonding and sulfonamide interactions, critical for SARS-CoV-2 inhibition .

- Methoxyethyl-Furan Group : The methoxyethyl linker in the target compound may improve solubility and membrane permeability compared to rigid aromatic substituents (e.g., p-tolyl in DM490) .

Dual Furan Moieties :

- The target compound’s dual furan rings could synergize for multitarget activity (e.g., helicase inhibition + ion channel modulation), though this requires experimental validation.

Research Findings from Analog Studies

Antiviral Activity

Antinociceptive Activity

- DM490 and DM497 reduce neuropathic pain in murine models via α7-nAChR potentiation and CaV2.2 inhibition, respectively. DM497’s thiophene group confers superior CaV2.2 affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.